molecular formula C7H5BBrF3O2 B1520556 2-Bromo-4-(trifluoromethyl)phenylboronic acid CAS No. 959997-88-7

2-Bromo-4-(trifluoromethyl)phenylboronic acid

Número de catálogo: B1520556
Número CAS: 959997-88-7
Peso molecular: 268.83 g/mol
Clave InChI: WMKPVTIMXOLNHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrF3O2 and its molecular weight is 268.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by the presence of bromine and trifluoromethyl groups, suggests unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H5BBrF3O2
  • Molecular Weight : 241.83 g/mol
  • CAS Number : 959997-88-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans100 µg/mL
Aspergillus niger50 µg/mL
Escherichia coli25 µg/mL
Bacillus cereus10 µg/mL

The antimicrobial activity of this compound is thought to be associated with its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This inhibition leads to the disruption of bacterial growth and viability. The compound's structural similarity to other known inhibitors, such as Tavaborole (AN2690), supports this hypothesis. Docking studies have indicated that the compound can effectively bind to the active site of LeuRS, blocking its function and thereby exhibiting its antimicrobial effects .

Research Findings

  • Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques, including Suzuki coupling reactions. Its structure was confirmed using NMR spectroscopy and mass spectrometry .
  • In Vitro Studies : In vitro studies demonstrated that at higher concentrations (up to 100 µg/mL), this compound could completely inhibit the growth of Candida albicans and Aspergillus niger. The zones of inhibition measured were relatively small but significant compared to control groups .
  • Comparative Studies : When compared to other boronic acids, this compound exhibited a lower MIC against Bacillus cereus, indicating a stronger antibacterial effect relative to structurally similar compounds .

Case Studies

A notable case study involved the evaluation of various phenylboronic acids, including this compound, for their antifungal activities against clinical isolates of Candida. The study concluded that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the antimicrobial potency of these compounds .

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

2-Bromo-4-(trifluoromethyl)phenylboronic acid serves as a key intermediate in the synthesis of various biologically active compounds. It is involved in:

  • Lactate Dehydrogenase Inhibitors : These inhibitors are crucial in cancer therapy as they target the metabolic pathways of cancer cells, inhibiting proliferation and promoting apoptosis .
  • Antituberculosis Drugs : Analog compounds derived from this boronic acid have shown potential as effective treatments against tuberculosis .
  • PAI-1 Inhibitors : Compounds synthesized from this boronic acid have been explored for their ability to inhibit plasminogen activator inhibitor-1 (PAI-1), which is implicated in various diseases, including cancer .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with a lower Minimum Inhibitory Concentration (MIC) compared to standard antibiotics like AN2690 (Tavaborole) .
  • Fungal Activity : It has also been tested against fungi, demonstrating efficacy against Candida albicans and Aspergillus niger, suggesting its potential use in antifungal therapies .

Cancer Research

The compound has been investigated for its anticancer properties:

  • In Silico Studies : Molecular docking experiments have indicated that boronic acids can interact with androgen receptors, providing insights into their potential as antiandrogen agents in prostate cancer treatment .
  • Cell Line Testing : Various derivatives of this compound were tested against cancer cell lines such as LAPC-4 and PC-3, revealing varying degrees of antiproliferative activity. Notably, modifications to the structure significantly influenced their effectiveness against these cell lines .

Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds:

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingForms biaryl compounds useful in pharmaceuticals
Addition ReactionsParticipates in various nucleophilic addition reactions

This versatility makes it a valuable reagent for synthesizing complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a series of experiments involving prostate cancer cell lines, compounds derived from this compound were screened for antiproliferative effects. The study highlighted specific structural modifications that enhanced activity against LAPC-4 cells, indicating the importance of molecular design in drug development .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates as the boronic acid partner in palladium-catalyzed couplings with aryl halides. The bromine substituent remains inert under standard Suzuki conditions, enabling sequential functionalization .

Representative Reaction Table

Partner (X = Halogen)Catalyst SystemBaseSolventTemp (°C)Yield (%)
4-Chloroanisole Pd(OAc)₂ + Biphenylphosphine ligandK₃PO₄THF2582-95*
5-Bromopyrimidinone PdCl₂(PPh₃)₂Na₂CO₃Dioxane11061†

*Reported for analogous bromophenylboronic acids
†With competing debromination observed

The trifluoromethyl group accelerates transmetallation through increased boron Lewis acidity, while the bromine provides a handle for subsequent cross-couplings .

Halodeboronation Reactions

Controlled bromodeboronation occurs under mild oxidative conditions:

Ar B OH 2+Br2H2OAr Br+B OH 3+HBr\text{Ar B OH }_2+\text{Br}_2\xrightarrow{\text{H}_2\text{O}}\text{Ar Br}+\text{B OH }_3+\text{HBr}

For 2-bromo-4-CF₃ derivative:

  • Reaction completes in <2h at 0°C (vs 6h for unsubstituted analogs)

  • 98% conversion by ¹⁹F NMR monitoring

This enables precise replacement of boronic acid groups without affecting existing halogens.

Protodeboronation

Acid-mediated removal of boronic acid occurs under strong protonation:

\text{Ar B OH }_2+3\text{HCl}\rightarrow \text{Ar H}+\text{B OH Cl}_2+\text{H}_2\text{O}$$Keyconditions:-37%HCl,reflux,12h-92%protodeboronationyield-CF₃groupstabilizesintermediateboronatecomplex[1]##4.[BromineReactivity](pplx://action/followup)Thearomaticbromineundergoesselectivefunctionalization:**[Buchwald-HartwigAmination](pplx://action/followup)**|AminePartner|Catalyst|Ligand|Yield(%)||---------------|----------|--------|----------||Morpholine|Pd₂(dba)₃|XPhos|78||Piperazine|Pd(OAc)₂|BINAP|83|Reactionconditions:-110°Cintoluene-Cs₂CO₃base-24hreactiontime[6]Thisdualfunctionalitymakesthecompoundvaluableforconstructingpolyfunctionalaromaticsinpharmaceuticalintermediates.Thecompetingreactivitiesofboronicacidandbrominegroupsrequirecarefulconditionoptimizationtoachievesequentialtransformations.

Propiedades

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKPVTIMXOLNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660322
Record name [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959997-88-7
Record name [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)phenylboronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.